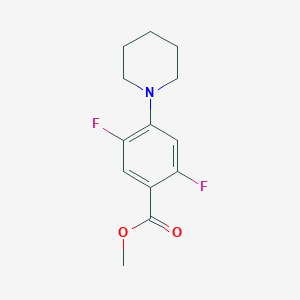

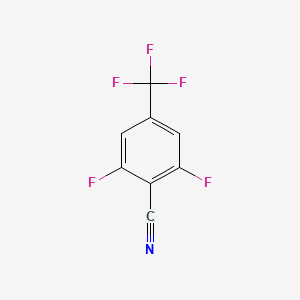

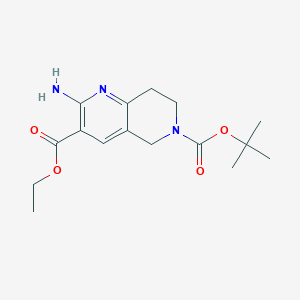

![molecular formula C9H15N3O3 B1409453 tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate CAS No. 1803591-31-2](/img/structure/B1409453.png)

tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate

説明

“tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate” is a chemical compound with the molecular formula C9H15N3O3 . It has a molecular weight of 213.23 .

Molecular Structure Analysis

Pyrazoles, which include this compound, consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .

科学的研究の応用

Hydrogen Bond Interactions in Carbamate Derivatives

Carbamate derivatives, including compounds structurally related to tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate, have been studied for their hydrogen bonding patterns and crystal packing. These studies reveal the interplay of strong and weak hydrogen bonds, assembling molecules into three-dimensional architectures. Such insights are crucial for understanding the structural and functional properties of these compounds in various scientific applications (Das et al., 2016).

Synthesis and Diels-Alder Reaction

The synthesis and chemical reactivity of carbamate derivatives, particularly in the context of Diels-Alder reactions, have been explored. Such studies contribute to the field of organic synthesis, providing pathways for the creation of complex molecules from simpler precursors. This research has implications for the synthesis of pharmaceuticals, agrochemicals, and materials science (Padwa et al., 2003).

Pyrazole Derivatives Synthesis

Research into the synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives from carbamate precursors contributes to the development of novel compounds with potential applications in medicinal chemistry and drug design. Such synthetic pathways enable the exploration of new chemical spaces for therapeutic agents (Kralj et al., 2011).

作用機序

Target of Action

Similar compounds such as indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Related compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.

Pharmacokinetics

A related compound, tert-butyl ester, was found to be resistant to hydrolysis in the gastrointestinal tract, suggesting that it may have good bioavailability .

Result of Action

Related compounds have been shown to exhibit a wide range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.

生化学分析

Biochemical Properties

Tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate plays a significant role in biochemical reactions, particularly in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic . This compound interacts with various enzymes and proteins during its synthesis. For instance, it undergoes amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine . The interactions with these enzymes and proteins are crucial for the successful synthesis of the target product.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain enzymes involved in the synthesis of ceftolozane, thereby modulating the overall reaction pathway . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound participates in the synthesis of ceftolozane, where it undergoes multiple biochemical transformations . The interactions with metabolic enzymes, such as those involved in amination and esterification, are essential for its role in these pathways. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels within the cell.

特性

IUPAC Name |

tert-butyl N-[(5-oxo-1,2-dihydropyrazol-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O3/c1-9(2,3)15-8(14)10-5-6-4-7(13)12-11-6/h4H,5H2,1-3H3,(H,10,14)(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPIHXYKVODQMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=O)NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

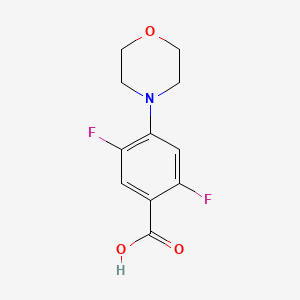

![8-(3-(Difluoromethyl)phenyl)-4-methyl-2-methylene-6-oxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B1409371.png)

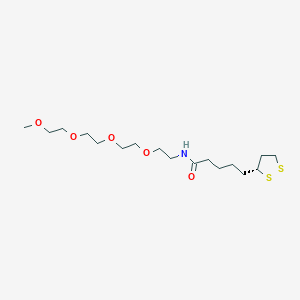

![4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazol-2-amine](/img/structure/B1409374.png)

![(R)-3,3'-Bis(3,5-dichlorophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409379.png)

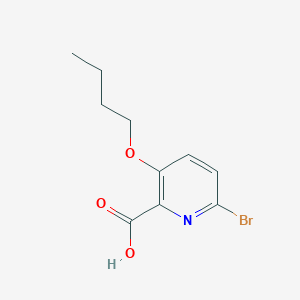

![Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1409385.png)